molecular formula C11H18IN B5166886 2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide

2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide

Cat. No.: B5166886
M. Wt: 291.17 g/mol
InChI Key: ITNMHRKQRWQPQF-UHFFFAOYSA-M
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Description

2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide is a quaternary ammonium salt with a pyridinium core. This compound is characterized by the presence of a methyl group at the 2-position and a 3-methylbutyl group attached to the nitrogen atom of the pyridinium ring, with iodide as the counterion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide typically involves the quaternization of 2-methylpyridine with 3-methylbutyl iodide. The reaction is carried out in an inert atmosphere, often using solvents like acetone or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete quaternization. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of pyridinium salts, including this compound, often employs continuous flow reactors to enhance reaction efficiency and product yield. This method allows for better control over reaction parameters and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. It also inhibits certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide is unique due to its specific alkyl substitution pattern, which imparts distinct physicochemical properties. This makes it particularly useful in phase-transfer catalysis and as a stabilizer in polymer chemistry .

Properties

IUPAC Name

2-methyl-1-(3-methylbutyl)pyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.HI/c1-10(2)7-9-12-8-5-4-6-11(12)3;/h4-6,8,10H,7,9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNMHRKQRWQPQF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CCC(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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